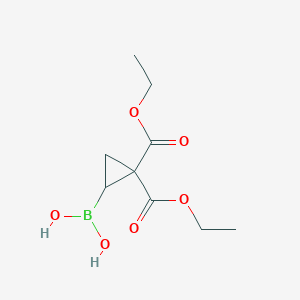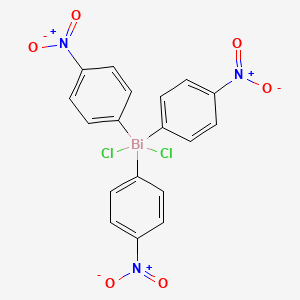
Bismuth, dichlorotris(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth, dichlorotris(4-nitrophenyl)- is a chemical compound with the molecular formula C18H12BiCl2N3O6 and a molecular weight of 646.19 g/mol This compound is known for its unique structure, which includes bismuth coordinated with three 4-nitrophenyl groups and two chlorine atoms
準備方法
The synthesis of Bismuth, dichlorotris(4-nitrophenyl)- typically involves the reaction of bismuth chloride with 4-nitrophenyl compounds under controlled conditions. One common method involves the use of bismuth nitrate and 4-nitrophenyl chloride in the presence of a suitable solvent and catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
化学反応の分析
Bismuth, dichlorotris(4-nitrophenyl)- undergoes various chemical reactions, including reduction, substitution, and complexation. One notable reaction is the catalytic reduction of 4-nitrophenol to 4-aminophenol, which is facilitated by the bismuth center in the compound . This reaction typically uses reducing agents such as sodium borohydride (NaBH4) under mild conditions.
Other reactions include substitution reactions where the chlorine atoms can be replaced by other ligands, and complexation reactions where the bismuth center forms complexes with other metal ions or organic molecules . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Bismuth, dichlorotris(4-nitrophenyl)- has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including the reduction of nitro compounds and the synthesis of heterocyclic compounds . Its catalytic properties are attributed to the unique electronic structure of the bismuth center and the presence of electron-withdrawing nitrophenyl groups.
In biology and medicine, bismuth compounds are known for their antimicrobial properties, and Bismuth, dichlorotris(4-nitrophenyl)- is being investigated for its potential use in treating bacterial infections . Additionally, it has applications in materials science, where it is used to develop new materials with specific electronic and optical properties .
作用機序
The mechanism of action of Bismuth, dichlorotris(4-nitrophenyl)- involves its ability to interact with various molecular targets through its bismuth center. In catalytic reactions, the bismuth center facilitates electron transfer processes, which are crucial for the reduction of nitro compounds . In biological systems, bismuth compounds can disrupt bacterial cell walls and inhibit enzyme activity, leading to antimicrobial effects .
The molecular pathways involved in these processes include the formation of bismuth complexes with biological molecules, which can interfere with essential cellular functions and lead to cell death .
類似化合物との比較
Bismuth, dichlorotris(4-nitrophenyl)- can be compared with other bismuth compounds such as bismuth subsalicylate and bismuth nitrate. While bismuth subsalicylate is primarily used for its gastrointestinal protective properties, Bismuth, dichlorotris(4-nitrophenyl)- is more focused on catalytic and antimicrobial applications .
Similar compounds include dichlorotris(4-methylphenyl)bismuthane and dichlorotris(4-chlorophenyl)bismuthane, which have similar structures but differ in the substituents on the phenyl rings . These differences can lead to variations in their chemical reactivity and applications.
Conclusion
Bismuth, dichlorotris(4-nitrophenyl)- is a versatile compound with significant potential in various scientific research fields. Its unique structure and chemical properties make it a valuable catalyst and antimicrobial agent. Ongoing research continues to explore its full range of applications and mechanisms of action, highlighting its importance in both chemistry and biology.
特性
CAS番号 |
108202-26-2 |
|---|---|
分子式 |
C18H12BiCl2N3O6 |
分子量 |
646.2 g/mol |
IUPAC名 |
dichloro-tris(4-nitrophenyl)bismuth |
InChI |
InChI=1S/3C6H4NO2.Bi.2ClH/c3*8-7(9)6-4-2-1-3-5-6;;;/h3*2-5H;;2*1H/q;;;+2;;/p-2 |
InChIキー |
FGCOEMLUORWONZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Bi](C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



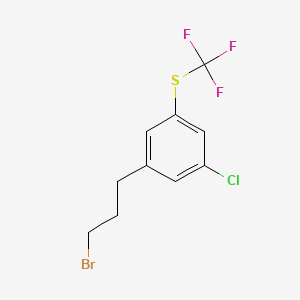

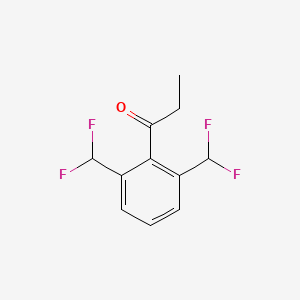
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
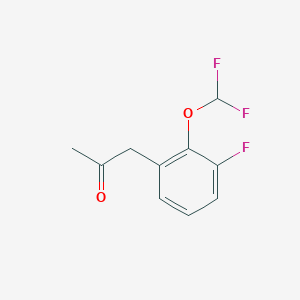

![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)
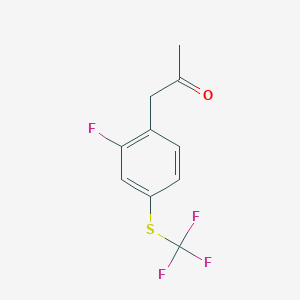
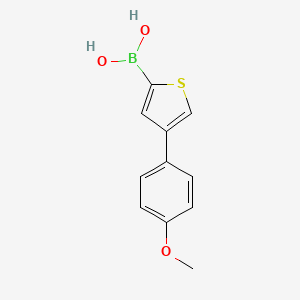
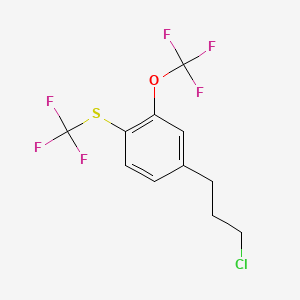
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)

